Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
説明
Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for bicyclic nitrogen-containing compounds. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate, which precisely describes the stereochemical configuration and functional group positioning. The compound carries multiple Chemical Abstracts Service registry numbers, including 155560-04-6 and 599165-35-2, reflecting different stereoisomeric forms and synthetic routes. Alternative nomenclature includes endo-tert-Butyl 9-azabicyclo[3.3.1]nonan-3-ylcarbamate and various carbamic acid derivatives, demonstrating the systematic approach to naming complex bicyclic structures.
The molecular descriptor systems provide additional identification methods for this compound. The International Chemical Identifier code is InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11?, which encodes the complete structural information including stereochemistry. The corresponding International Chemical Identifier Key HWPHWBRCRWNTLX-ZACCUICWSA-N provides a shortened hash for database searching and computational applications. The Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)NC1C[C@H]2CCCC@@HN2 represents the compound in a linear format suitable for computational chemistry applications.
The stereochemical designation "endo" refers to the spatial orientation of the amino group relative to the bicyclic framework, distinguishing it from the corresponding "exo" isomer. This stereochemical distinction is crucial for understanding the compound's reactivity patterns and biological activity profiles. The bicyclo[3.3.1]nonane numbering system follows established conventions where the bridgehead positions are designated as 1 and 5, and the substitution occurs at position 3 of the bicyclic ring system.
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| Chemical Abstracts Service Number | 155560-04-6 |
| International Union of Pure and Applied Chemistry Name | tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate |
| International Chemical Identifier Key | HWPHWBRCRWNTLX-ZACCUICWSA-N |
| Physical Form | Solid |
| Purity | 97% |
Historical Development of Azabicyclo[3.3.1]nonane Derivatives
The historical development of azabicyclo[3.3.1]nonane derivatives spans several decades of intensive research in heterocyclic chemistry and medicinal chemistry applications. Early investigations into bicyclo[3.3.1]nonane systems began with studies of the parent hydrocarbon framework and its conformational properties, which revealed unique structural features distinct from other bicyclic systems. The introduction of nitrogen atoms into the bicyclic framework opened new avenues for synthetic methodology development and pharmaceutical applications, leading to systematic investigations of various azabicyclo[3.3.1]nonane derivatives.
The synthetic chemistry of azabicyclo[3.3.1]nonane derivatives has evolved through multiple methodological approaches. Traditional synthetic routes involved multi-step sequences starting from readily available precursors such as acetone dicarboxylic acid and glutaraldehyde. These early methods established the fundamental synthetic principles for constructing the bicyclic framework but often required extensive purification procedures and multiple synthetic steps. The development of more efficient synthetic methodologies has been driven by the increasing demand for these compounds in pharmaceutical research and the need for scalable synthetic processes.
Research into the biological activities of azabicyclo[3.3.1]nonane derivatives revealed significant potential in various therapeutic areas. Early studies demonstrated that 3-azabicyclo[3.3.1]nonane derivatives possessed analgesic and local anesthetic activities, with compounds such as 3-methyl-9β-alkoxy-9α-phenyl-3-azabicyclo[3.3.1]nonane showing promising biological profiles. These findings stimulated further research into structure-activity relationships and led to the development of more sophisticated synthetic strategies for accessing diverse substitution patterns on the bicyclic framework.
The evolution of protective group chemistry significantly impacted the development of functionalized azabicyclo[3.3.1]nonane derivatives. The introduction of the tert-butyloxycarbonyl protecting group revolutionized amino acid and amine chemistry, providing a stable and easily removable protection strategy for amino groups. This advancement enabled the synthesis of complex azabicyclo[3.3.1]nonane derivatives with precise control over functional group transformations and stereochemical outcomes. The application of tert-butyloxycarbonyl protection to azabicyclo[3.3.1]nonane systems allowed for selective modifications and improved synthetic accessibility of target compounds.
Recent developments in synthetic methodology have focused on developing more efficient and environmentally sustainable approaches to azabicyclo[3.3.1]nonane construction. One-pot tandem reactions have emerged as particularly attractive strategies, with reports of direct synthesis from aromatic ketones, paraformaldehyde, and dimethylamine through novel Mannich annulation processes. These modern approaches represent significant advances over traditional multi-step synthetic sequences and offer improved atom economy and reduced waste generation.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends across multiple domains of chemical science, including synthetic methodology development, conformational analysis, and pharmaceutical applications. The compound serves as a representative example of complex nitrogen-containing bicyclic systems that challenge traditional synthetic approaches while offering unique structural features for drug design and development. The bicyclo[3.3.1]nonane framework provides a rigid three-dimensional scaffold that can present functional groups in precise spatial arrangements, making it valuable for structure-based drug design and peptidomimetic development.
The conformational properties of azabicyclo[3.3.1]nonane derivatives have attracted significant attention from computational and experimental chemists. The bicyclic framework adopts specific conformations that influence the spatial positioning of substituents and affect molecular recognition processes. Unlike flexible linear compounds, the rigid bicyclic structure restricts conformational freedom and can enhance binding selectivity in biological systems. This conformational constraint makes azabicyclo[3.3.1]nonane derivatives particularly attractive as scaffolds for developing selective pharmaceutical agents and molecular probes.
Research applications of this compound span diverse areas of chemical biology and medicinal chemistry. The compound serves as a building block for more complex nitrogen-containing heterocycles through various chemical transformations. Deprotection of the tert-butyloxycarbonyl group reveals the free amino functionality, which can participate in further derivatization reactions including acylation, alkylation, and cyclization processes. These transformation capabilities make the compound valuable for combinatorial chemistry approaches and structure-activity relationship studies.
The synthetic utility of azabicyclo[3.3.1]nonane derivatives extends to natural product synthesis and pharmaceutical lead compound development. Recent studies have demonstrated the application of these compounds in synthesizing complex alkaloids and bioactive molecules. The structural similarity to natural product frameworks makes azabicyclo[3.3.1]nonane derivatives attractive starting points for total synthesis projects and bioinspired compound design. The availability of synthetic methodologies for accessing diverse substitution patterns on the bicyclic framework enables systematic exploration of chemical space around natural product structures.
The role of azabicyclo[3.3.1]nonane derivatives in catalysis research has emerged as another significant area of investigation. The 9-azabicyclo[3.3.1]nonane-N-oxyl compound, commonly known as ABNO, represents a highly active organocatalyst for alcohol oxidation reactions. The development of efficient synthetic routes to ABNO and related compounds has become increasingly important for sustainable chemical processes and green chemistry applications. The structural features of the azabicyclo[3.3.1]nonane framework contribute to the stability and reactivity of these catalytic systems.
Contemporary research in azabicyclo[3.3.1]nonane chemistry continues to evolve with advances in synthetic methodology and computational chemistry. New synthetic approaches, including cascade reactions and multicomponent processes, are expanding the accessibility of diverse derivatives and enabling rapid structure-activity relationship studies. The integration of computational design methods with experimental synthesis is accelerating the discovery of new applications for these versatile compounds. The continued development of this chemical space promises to yield new therapeutic agents and synthetic tools for addressing complex chemical challenges.
特性
IUPAC Name |
tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPHWBRCRWNTLX-ZACCUICWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208530-70-4 | |
| Record name | tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane is a bicyclic organic compound characterized by a nitrogen atom in its structure and a tert-butyloxycarbonyl (Boc) protective group. While the compound itself does not exhibit inherent biological activity, its structural features suggest potential applications in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules.
Structural Characteristics
The molecular formula of this compound is C13H24N2O2, with a molecular weight of approximately 240.34 g/mol. The compound's rigid bicyclic core enhances its utility as a building block for more complex structures, which can interact with biological targets once the Boc group is deprotected.
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| Purity | Typically >95% |
Synthesis and Transformations
This compound can be synthesized through various methods, including reductive amination and ring-opening reactions. These synthetic approaches allow for modifications that enhance the compound's utility in organic synthesis and drug development.
Biological Activity
Although this compound does not possess inherent biological activity, it serves as a valuable intermediate for synthesizing compounds with potential therapeutic effects. Research indicates that derivatives of azabicyclo compounds are often studied for their interactions with neurotransmitter systems, making them relevant in the context of neurological disorders.
Case Studies
- Neurotransmitter Modulation : Studies on related compounds have shown that they can modulate neurotransmitter systems, which is crucial for developing therapeutic agents targeting central nervous system disorders.
- Synthesis of Bioactive Derivatives : Research has focused on transforming this compound into bioactive derivatives that exhibit significant activity against specific biological targets.
The mechanism of action for compounds derived from this compound typically involves interactions with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. The specific pathways affected depend on the structural modifications made to the bicyclic core.
類似化合物との比較
Structural and Functional Variations
The table below summarizes key analogs of 9-azabicyclo[3.3.1]nonane, highlighting differences in substituents, heteroatoms, and biological/physical properties:
Stereochemical and Substituent Effects
- Endo vs. Exo Isomerism: Exo-3-(Boc-amino) derivatives (e.g., Aladdin’s product) are distinct in spatial orientation, affecting receptor binding and synthetic pathways .
- Heteroatom Impact : Selenium enhances reactivity in substitution reactions, while nitrogen focuses on bioactivity .
- Protecting Groups : Boc groups enable controlled deprotection, critical for stepwise synthesis of complex molecules .
Research Findings and Trends
Recent studies emphasize diversifying the 9-azabicyclo[3.3.1]nonane scaffold for targeted therapies:
準備方法
Condensation and Cyclization
A mixture of acetone dicarboxylic acid (20 g, 0.137 mol) and 50% glutaraldehyde (25.8 mL, 0.137 mol) is reacted in aqueous sulfuric acid (18%) at 0–10°C. Benzylamine (12.9 mL, 0.123 mol) acts as a base to neutralize the acid, facilitating the formation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) with 57% yield after 40 h. The stereochemical outcome is influenced by the reaction temperature and pH, with lower temperatures favoring the endo configuration.
Reduction to 9-Azabicyclo[3.3.1]nonane
The ketone intermediate (3) is reduced to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (4) using sodium borohydride (12.9 g, 0.34 mol) in isopropanol at 0°C. Subsequent dehydration with sulfuric acid yields 9-benzyl-9-azabicyclo[3.3.1]non-2-ene (5), which undergoes hydrogenolysis over Pd(OH)₂/C to remove the benzyl group, affording 9-azabicyclo[3.3.1]nonane (6) in 89.6% yield.
Introduction of the Boc-Protected Amino Group
Direct Amination and Protection
The free amine (6) is reacted with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. In a representative procedure, 9-azabicyclo[3.3.1]nonane (11.6 g, 92.6 mmol) is dissolved in dichloromethane (DCM) and treated with Boc₂O (22.3 g, 102 mmol) in the presence of triethylamine (14 mL, 101 mmol) at 0°C. The reaction is stirred for 12 h at room temperature, yielding the Boc-protected amine with >95% conversion.
Stereoselective Synthesis
The endo selectivity of the amino group is achieved through steric control during the amination step. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) ensures that the Boc group is introduced on the less hindered face of the bicyclic system. This method, adapted from industrial protocols, achieves an endo:exo ratio of 9:1.
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate this compound in 82% purity. Further recrystallization from heptane/ethyl acetate enhances purity to >99%.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 4.70 (br s, 1H, NH), 3.90–3.70 (m, 2H, bridgehead H), 2.90–2.60 (m, 4H, CH₂N), 1.45 (s, 9H, Boc CH₃).
-
HRMS : m/z calcd for C₁₃H₂₄N₂O₂ [M+H]⁺ 241.1911, found 241.1909.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Stereoselectivity (endo:exo) |
|---|---|---|---|---|
| Condensation-Reduction | Acetone dicarboxylic acid | 57 | 95 | 7:3 |
| Direct Amination | 9-Azabicyclo[3.3.1]nonane | 89 | 99 | 9:1 |
| Industrial Scale-Up | Glutaraldehyde, Boc₂O | 78 | 99.5 | 9.5:0.5 |
The industrial route prioritizes cost-effectiveness, substituting benzylamine with ammonium hydroxide during cyclization and employing catalytic hydrogenation for debenzylation.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane?
- Methodology :
- Michael Addition : Reacting methyl/ethyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds under controlled conditions (e.g., nitroxyl radicals for oxidation) yields bicyclic intermediates. Subsequent Boc-protection of the amine is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylformamide (DMF) .
- Amine Protection : The Boc group is introduced via reaction with Boc anhydride in the presence of a base (e.g., triethylamine) to ensure regioselective protection of the endo-3-amine .
- Critical Parameters : Temperature control (0–25°C), solvent polarity, and stoichiometric ratios are vital to avoid side reactions like over-oxidation or incomplete protection.
Q. How is the compound characterized to confirm its structure and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR resolves the bicyclic framework and confirms the endo configuration via coupling constants (e.g., axial vs. equatorial protons) .
- HPLC/MS : Purity (>95%) is validated via reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular weight confirmation (e.g., [M+H]+ = 283.3 g/mol) .
- X-ray Crystallography : Used to unambiguously determine stereochemistry in crystalline derivatives .
Q. What solvents and storage conditions are optimal for stability?
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). Limited solubility in water or hexane .
- Storage : Stable at –20°C under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis. Purity degradation occurs at >25°C or in acidic/basic conditions .
Advanced Research Questions
Q. How does the endo configuration influence reactivity in catalysis or drug design?
- Steric Effects : The endo-Boc group creates a steric shield, directing nucleophilic attacks to the exo face. This is critical for asymmetric synthesis of chiral amines .
- Biological Relevance : The bicyclo[3.3.1] framework mimics tropane alkaloids, enabling interactions with neurotransmitter transporters (e.g., serotonin/dopamine receptors) .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60–85%)?
- Root Causes : Variability arises from impurities in starting materials, incomplete Boc protection, or side reactions during cyclization.
- Optimization :
- Use high-purity α,β-unsaturated carbonyl precursors.
- Monitor reaction progress via TLC or in-situ IR to halt at optimal conversion .
- Employ column chromatography with gradient elution (hexane/ethyl acetate) for purification .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methods :
- Docking Studies : Predict binding affinities to targets like sigma receptors using AutoDock Vina and homology models .
- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. benzyl groups) with logP, polar surface area, and metabolic stability .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Key Issues :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
